1-ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine
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Overview
Description
Preparation Methods
The synthesis of 1-ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine involves several steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the ethyl and thian-3-yl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the ethyl and thian-3-yl groups via substitution reactions under controlled conditions.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using automated synthesis equipment to maintain consistency.
Chemical Reactions Analysis
1-Ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products: The products formed depend on the specific reaction conditions and reagents used, often resulting in modified pyrazole derivatives.
Scientific Research Applications
1-Ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Ethyl-1H-pyrazol-4-amine: Lacks the thian-3-yl group, resulting in different chemical and biological properties.
N-(Thian-3-yl)-1H-pyrazol-4-amine:
1-Ethyl-N-(thian-3-yl)-1H-pyrazol-3-amine: Positional isomer with different substitution patterns, affecting its chemical behavior and interactions.
Properties
Molecular Formula |
C10H17N3S |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
1-ethyl-N-(thian-3-yl)pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3S/c1-2-13-7-10(6-11-13)12-9-4-3-5-14-8-9/h6-7,9,12H,2-5,8H2,1H3 |
InChI Key |
JWKYHKYOOIQENM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC2CCCSC2 |
Origin of Product |
United States |
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